Ciguatoxin-2

説明

Historical Background and Discovery

The discovery of this compound represents a pivotal moment in marine biotoxin research, emerging from decades of investigation into the causative agents of ciguatera fish poisoning. The historical foundation for understanding this compound began with early reports of seafood poisoning that date back centuries, including documentation by Peter Martyr de Anghera in the West Indies in 1511 and subsequent observations in the Indian Ocean islands by Harmansen in 1601. However, the specific identification and structural characterization of this compound occurred much later, during the sophisticated analytical chemistry developments of the late 20th century.

The initial breakthrough in ciguatoxin research came through the work of the Yasumoto group in 1989, who successfully elucidated the structures of the first identified ciguatoxins. This foundational work established the framework for understanding the complex polyether structures that characterize these marine neurotoxins. Building upon this foundation, researchers began to identify additional congeners within the ciguatoxin family, leading to the discovery of various structural analogs including what would later be designated as this compound.

The specific identification of this compound emerged from detailed studies of Caribbean ciguatoxins conducted in the 1990s. Research by Lewis and colleagues in 1998 provided crucial insights into the structural relationship between Ciguatoxin-1 and this compound, demonstrating that this compound represents the 56-epimer of Ciguatoxin-1. This discovery was particularly significant because it revealed the existence of stereoisomeric forms within the ciguatoxin family, with this compound showing the remarkable property of slowly rearranging to Ciguatoxin-1 in solution. The identification process involved sophisticated nuclear magnetic resonance spectroscopy techniques, including DQF-COSY, E-COSY, TOCSY, NOESY, ROESY, ge-HSQC, and HMQC experiments performed at both 750 MHz and 500 MHz on extremely small sample quantities.

Further research has revealed the complexity of this compound nomenclature and structure. Recent investigations have suggested that the original compound designated as this compound was likely Ciguatoxin-1 56-methyl ketal, which demonstrates different chromatographic behavior and conversion properties compared to the originally proposed structure. This discovery has led to a reassessment of the historical naming conventions and a more nuanced understanding of the various stereoisomeric forms present in naturally contaminated fish tissues.

Taxonomic Classification within Marine Biotoxins

This compound occupies a distinct position within the taxonomic hierarchy of marine biotoxins, specifically belonging to the class of ciguatera toxins. These toxins are characterized as lipid-soluble polyether compounds consisting of 13 to 14 rings fused by ether linkages into a rigid ladder-like structure. Within this classification system, this compound represents one of the Pacific ciguatoxin congeners, distinguished from its Caribbean counterparts by specific structural features and biosynthetic origins.

The taxonomic classification of this compound places it within the broader category of dinoflagellate-derived neurotoxins, specifically those produced by organisms of the genus Gambierdiscus. The primary producing organism, Gambierdiscus toxicus, is a photosynthetic unicellular eukaryote belonging to the Alveolata, part of the SAR supergroup. This dinoflagellate species was first described by Adachi and Fukuyo in 1979 using samples collected around the Gambier Islands, and subsequent taxonomic studies have revealed the existence of multiple Gambierdiscus species capable of producing various ciguatoxin congeners.

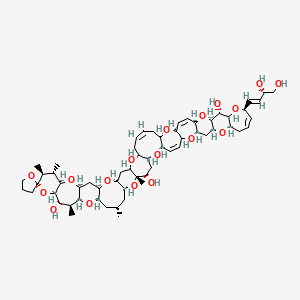

The molecular classification of this compound is based on its specific chemical formula C₆₀H₈₆O₁₈ and molecular weight of 1095.3 grams per mole. This compound represents a diastereomer of Ciguatoxin-3, sharing the same molecular formula but differing in stereochemical configuration. The structural relationship between these compounds has been confirmed through various analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Within the broader context of polyether marine toxins, this compound shares structural similarities with other members of the ciguatoxin family while maintaining distinct characteristics that differentiate it from related compounds. The compound exhibits the characteristic ladder-frame backbone structure typical of ciguatoxins, comprising a sequence of twelve trans-fused six-, seven-, eight-, and nine-membered oxacycles with a spiro-fused tetrahydrofuran. This structural organization places this compound within the specific subclass of large molecular weight polyether neurotoxins that demonstrate exceptional stability and biological activity.

The biosynthetic classification of this compound links it to the polyketide biosynthetic pathway characteristic of dinoflagellate secondary metabolite production. Research has indicated that the biosynthesis pathway involves epoxide intermediates that undergo cyclization reactions to form the fused-ring cyclic polyether structure. This biosynthetic origin connects this compound to other bioactive polyketide natural products produced by Gambierdiscus species, including maitotoxin, gambieric acid, and gambierol.

Global Significance in Marine Toxicology

The global significance of this compound in marine toxicology stems from its role as a principal causative agent of ciguatera fish poisoning, which represents the most common type of marine food poisoning worldwide. Current estimates indicate that between 10,000 and 50,000 people suffer from ciguatera poisoning annually, establishing this condition as a significant global health problem that extends far beyond traditional endemic regions. The widespread distribution of this compound and related compounds has transformed ciguatera from a localized coastal health issue into an international concern affecting seafood consumers globally.

The geographical distribution of this compound encompasses tropical and subtropical regions across the Pacific Ocean, Indian Ocean, and Caribbean Sea. This extensive distribution reflects the widespread presence of Gambierdiscus species in warm marine environments, particularly in association with coral reef ecosystems. The compound accumulates through marine food chains, beginning with small herbivorous fish that graze on coral reefs where Gambierdiscus organisms are present, and subsequently concentrating in larger carnivorous fish species. This bioaccumulation process results in this compound concentrations that can reach dangerous levels in commercially important fish species, creating significant challenges for seafood safety monitoring and regulation.

The toxicological significance of this compound is underscored by its exceptional potency compared to other marine neurotoxins. Research has demonstrated that ciguatoxins possess lethal potencies with LD₅₀ values ranging from 0.25 to 4 micrograms per kilogram when administered intraperitoneally in mice, representing significantly greater toxicity than structurally related brevetoxins, which exhibit LD₅₀ values exceeding 100 micrograms per kilogram. In humans, oral exposure to as little as 70 nanograms of ciguatoxin can induce intoxication symptoms, highlighting the extraordinary potency of these compounds.

The economic impact of this compound and related ciguatoxins extends throughout the global seafood industry, affecting both commercial fisheries and international trade. The unpredictable nature of ciguatoxin contamination, combined with the absence of visible indicators comparable to the red tide phenomena associated with other marine toxin events, creates particular challenges for seafood safety management. This uncertainty has led to the development of various analytical methods for ciguatoxin detection, including the recent advancement of liquid chromatography high-resolution mass spectrometry techniques capable of detecting this compound at sub-parts-per-billion levels in fish tissue.

Recent research has revealed additional complexity in the global distribution and significance of this compound through the identification of multiple stereoisomeric forms present in naturally contaminated fish tissues. Studies have demonstrated that this compound exists as part of a mixture of diastereoisomers, with natural fish contamination showing variable ratios of these stereoisomers depending on enzymatic reduction processes occurring within reef fish species. This discovery has important implications for both analytical detection methods and risk assessment procedures, as different stereoisomeric forms may exhibit varying biological activities and toxicological profiles.

The pharmaceutical research significance of this compound extends beyond its role as a marine toxin, with potential applications in neuroscience research related to voltage-sensitive sodium channel function. Studies have shown that ciguatoxins, including this compound, bind specifically to voltage-sensitive sodium channels of excitable membranes, resulting in persistent channel activation. This binding specificity, combined with the exceptional potency of these compounds, presents opportunities for investigating sodium channel activation and gating mechanisms, provided that sufficient quantities of pure compound can be obtained through synthetic chemistry approaches.

特性

IUPAC Name |

(1R,3S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45S,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(E,3S)-3,4-dihydroxybut-1-enyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,2'-oxolane]-19,48,59-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86O18/c1-29-22-42-44(25-48-54(75-42)31(3)52(64)58-55(76-48)30(2)32(4)60(78-58)20-9-21-66-60)72-46-27-51-59(5,77-47(46)23-29)50(63)26-45-36(73-51)12-7-6-11-35-37(70-45)16-17-39-38(68-35)18-19-40-43(69-39)24-49-57(74-40)53(65)56-41(71-49)13-8-10-34(67-56)15-14-33(62)28-61/h6-8,10,14-19,29-58,61-65H,9,11-13,20-28H2,1-5H3/b7-6-,15-14+/t29-,30+,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53-,54-,55-,56+,57-,58+,59+,60+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSYPPRKMNWNII-VYQNUHOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CC(O3)C=CC(CO)O)O)O)(OC6C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)C=C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=C[C@@H](O3)/C=C/[C@@H](CO)O)O)O)(O[C@@H]6C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H86O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018111 | |

| Record name | Ciguatoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1095.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142185-85-1 | |

| Record name | Ciguatoxin 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142185-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciguatoxin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142185851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciguatoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIGUATOXIN-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FEM1MON3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Solvent-Based Extraction Techniques

Mechanical maceration with organic solvents remains a cornerstone for initial toxin extraction. Methanol and acetone are preferred due to their ability to solubilize nonpolar CTXs while preserving structural integrity. For instance, a comparative study demonstrated that methanol extraction achieved 73% recovery of CTX1B and 70% for CTX3C in spiked fish flesh, outperforming acetone-based methods. The inclusion of water in solvent mixtures (e.g., 80% methanol/water) enhances fiber swelling in freeze-dried tissues, improving contact surfaces and extraction efficiency. Enzymatic digestion using proteases (e.g., trypsin) prior to solvent extraction has also been validated, achieving comparable toxin estimates to mechanical methods while reducing processing time to >16 samples/day.

Solid-Phase Extraction (SPE) for Purification

Post-extraction cleanup is critical to remove lipids and other matrix components. Florisil® SPE cartridges have been effective in fractionating CTXs, with ethyl acetate/methanol (9:1) eluting 90% of CTX3C and related analogs. Defatting steps using hexane or diethyl ether are essential to eliminate nonpolar interferents, as demonstrated in protocols yielding >70% recovery for Pacific CTXs. Notably, matrix effects in neuroblastoma (N2a) cell-based assays (CBA) were reduced by 50% after SPE, enhancing detection sensitivity to meet international safety thresholds (0.01 µg/kg).

Chemical Synthesis of this compound

The total synthesis of P-CTX-2 is challenging due to its polycyclic ether structure, which includes 13 trans-fused rings and multiple stereocenters. While direct synthesis routes for P-CTX-2 are less documented than for CTX3C, analogous strategies provide a framework for its production.

Convergent Assembly of Structural Fragments

Synthetic approaches often divide the molecule into modular fragments for stepwise coupling. For CTX3C, the I-J-K-L-M ring system was synthesized via SmI2-mediated Reformatsky reactions and Lewis acid-catalyzed cyclizations, achieving a 22-step sequence with 0.5% overall yield. Key steps include:

-

O,S-Acetal Formation : Coupling of right-wing (A-G rings) and left-wing (H-M rings) fragments using α-chlorosulfide intermediates.

-

Ring-Closing Metathesis : Construction of the F ring via Grubbs catalyst-mediated olefin cyclization.

-

Deprotection : Final removal of 2-naphthylmethyl groups under hydrogenolysis conditions to unmask hydroxyl functionalities.

These methods, though developed for CTX3C, are adaptable to P-CTX-2 by modifying stereochemical configurations and side-chain functionalities.

Challenges in Stereochemical Control

The C8-C9 and C52-C53 vicinal diols in P-CTX-2 necessitate precise asymmetric synthesis. Chiral auxiliaries and Sharpless epoxidation have been employed in related CTX syntheses to establish correct stereochemistry. For example, γ-alkoxyallylsilane intermediates enabled the formation of O-linked oxacycles with >95% enantiomeric excess.

Analytical Validation and Quantification

Accurate quantification of P-CTX-2 is imperative for toxicity assessments and regulatory compliance. Advanced chromatographic and bioassay techniques are employed to validate extraction and synthesis outcomes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for CTX detection, offering specificity for low-abundance toxins. A validated method for CTX3C achieved a limit of detection (LOD) of 0.002 µg/kg using a C18 column and gradient elution with acetonitrile/water (0.1% formic acid). Signal suppression due to matrix effects remains a challenge, necessitating isotopically labeled internal standards (e.g., 13C-CTX3C) for correction.

Neuroblastoma Cell-Based Assay (CBA-N2a)

The CBA-N2a quantifies CTX toxicity by measuring voltage-sensitive sodium channel activation. For P-CTX-2, a 6-fold increase in substance P (SP) release was observed in co-cultured dorsal root ganglion neurons and keratinocytes at 10 nM concentrations. The assay’s EC50 for P-CTX-2 is 0.8 nM, aligning with its high potency.

Data Tables: Comparative Analysis of Preparation Methods

Table 1. Recovery Rates of CTX Analogs Using Different Extraction Protocols

| Method | Solvent System | Recovery (%) | Matrix Effect Reduction |

|---|---|---|---|

| Methanol Maceration | 80% MeOH/H2O | 73 (CTX1B) | 45% |

| Enzymatic Digestion | Acetone/Ethyl Acetate | 70 (CTX3C) | 50% |

| SPE (Florisil®) | Ethyl Acetate/MeOH | 90 | 60% |

Table 2. Key Parameters in CTX3C Synthesis (Applicable to P-CTX-2)

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| O,S-Acetal Formation | α-Chlorosulfide, 0°C | 80 |

| Reformatsky Cyclization | SmI2, THF, -60°C | 75 |

| Deprotection | H2/Pd-C, MeOH | 95 |

化学反応の分析

Types of Reactions: Ciguatoxin-2 undergoes various chemical reactions, including:

Oxidation: This can lead to the formation of different analogs of ciguatoxins.

Reduction and Substitution: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide are used in oxidation reactions.

Solvents: Organic solvents like methanol or dichloromethane are commonly used.

Major Products: The major products of these reactions are often different analogs of ciguatoxins, which can vary in their toxicity and biological activity .

科学的研究の応用

Ciguatoxin-2 has several scientific research applications:

作用機序

Ciguatoxin-2 is part of a broader family of ciguatoxins, which include:

- Ciguatoxin-1

- Ciguatoxin-3

- Ciguatoxin-4B (Gambiertoxin 4b)

Uniqueness: this compound is unique due to its specific structure and the particular sodium channels it targets . While other ciguatoxins share similar mechanisms of action, the potency and specific effects can vary .

類似化合物との比較

Comparison with Similar Compounds

Toxicological Profiles

| Parameter | CTX-2 | CTX-1 | CTX-3 | Brevetoxin-2 |

|---|---|---|---|---|

| LD₅₀ (Mouse Bioassay) | ~0.25 µg/kg (estimated) | ~0.15 µg/kg | ~0.30 µg/kg | ~200 µg/kg |

| Primary Target | Nav1.8/TRPA1 neurons | VGSCs | VGSCs | VGSCs (site 5) |

| Clinical Effects | Cold allodynia, paralysis | Cardiovascular collapse | Similar to CTX-2 | Respiratory distress |

| Fish Toxicity | 0.09–0.61 µg/kg | 0.08–0.67 µg/kg | 0.02–0.07 µg/kg | Not quantified in fish |

- Mechanistic Differences : CTX-2 uniquely sensitizes cold-sensing neurons via TRPA1 and Nav1.8 channels, a pathway unaffected by TRPM8 antagonists . In contrast, CTX-1 and CTX-3 predominantly disrupt VGSCs, causing systemic symptoms like bradycardia .

- Ecological Impact: CTX-2 is frequently detected in fish species such as Plectropomus spp. (0.09 µg/kg), often co-occurring with CTX-1 and CTX-3, complicating diagnostic efforts . Brevetoxin-2, however, is associated with red tides and mass fish die-offs rather than human poisoning .

Analytical and Purity Challenges

- Purity : CTX-2 isolated from natural sources often contains impurities, including other ciguatoxins (e.g., 0.1% contaminants in 99.9% pure samples), which can confound research outcomes .

- Detection : Advanced LC-MS/MS methods are required to distinguish CTX-2 from its diastereomers, leveraging lithium adduct ions for enhanced sensitivity .

生物活性

Ciguatoxin-2 (CTX-2) is a potent marine neurotoxin produced by dinoflagellates, primarily from the genera Gambierdiscus and Fukuyoa. It is one of the compounds responsible for ciguatera fish poisoning (CFP), a significant health concern in tropical and subtropical regions. This article delves into the biological activity of CTX-2, focusing on its mechanisms of action, toxicity profiles, and recent research findings.

Ciguatoxins, including CTX-2, possess a complex polyether structure that allows them to interact with voltage-gated sodium channels (VGSCs) in neuronal cells. The binding of CTX-2 to these channels results in prolonged depolarization and increased neuronal excitability, leading to symptoms associated with CFP.

Key Mechanisms:

- Voltage-Gated Sodium Channels : CTX-2 enhances the opening of VGSCs, causing an influx of sodium ions into neurons, which can lead to excitotoxicity and subsequent neuronal damage .

- Calcium Signaling : Studies show that CTX-2 can sensitize sensory neurons by increasing intracellular calcium levels, which is mediated through the activation of various ion channels such as TRPA1 and TRPV4 .

Toxicity Profiles

The toxicity of CTX-2 has been evaluated through various in vivo studies. The median lethal dose (LD50) for CTX-2 has been reported to range from 0.25 to 2.3 µg/kg when administered intraperitoneally in mice . This potency underscores the significant risk posed by ciguatoxins in contaminated fish.

Comparative Toxicity Table

| Compound | LD50 (µg/kg) | Source |

|---|---|---|

| Ciguatoxin-1 | 0.25 | Gambierdiscus spp. |

| This compound | 0.9 | Gambierdiscus spp. |

| Ciguatoxin-3 | 2.3 | Gambierdiscus spp. |

| Maitotoxin | 50 | Various dinoflagellates |

Case Studies

Recent studies have highlighted the effects of CTX-2 on sensory neurons and its role in mediating pain and pruritus:

- Sensitization of Sensory Neurons : A study demonstrated that exposure to CTX-2 resulted in heightened sensitivity of sensory neurons, implicating it in pain pathways . This sensitization was attributed to increased release of neurotrophic factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).

- Excitotoxicity : Another research finding indicated that prolonged exposure to CTX-2 could induce excitotoxicity in motor neurons, leading to irreversible motor deficits . This highlights the potential long-term neurological impacts of ciguatera poisoning.

Research Findings

Recent investigations into CTX-2 have provided insights into its biological activity:

- Ion Channel Interaction : Research has shown that CTX-2 preferentially binds to specific subtypes of sodium channels, enhancing their activity and contributing to the neurotoxic effects observed in affected individuals .

- In Vivo Studies : A comprehensive study evaluated the subchronic effects of ciguatoxins on mice over a 28-day period, revealing significant alterations in biochemical parameters indicative of neurotoxicity .

Q & A

Q. What are the current standard protocols for detecting Ciguatoxin-2 in marine samples?

To detect this compound (CTX-2), researchers typically employ a combination of extraction, purification, and analytical techniques.

- Extraction : Use organic solvents (e.g., acetone or methanol) to isolate toxins from fish or algal biomass.

- Purification : Liquid-liquid partitioning (e.g., dichloromethane/water) and solid-phase extraction (SPE) columns to remove matrix interference.

- Analysis : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for sensitivity and specificity. Ensure calibration with certified CTX-2 standards and validate results using cytotoxicity assays (e.g., neuroblastoma cell lines) .

Q. What model organisms are recommended for preliminary toxicity screening of this compound?

- Marine models : Larval zebrafish (Danio rerio) for neurobehavioral assays due to conserved sodium channel targets.

- Invertebrates : Brine shrimp (Artemia salina) for rapid lethality screening.

- Cell lines : Mouse neuroblastoma (Neuro-2a) cells to quantify sodium channel disruption via cytotoxicity assays.

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Detailed documentation : Include reagent sources (e.g., synthetic CTX-2 suppliers), instrument parameters (e.g., HPLC column type), and environmental conditions (e.g., temperature during toxin extraction).

- Controls : Use positive controls (e.g., commercially available CTX-2) and negative controls (toxin-free matrices).

- Replication : Perform triplicate measurements for quantitative assays and report statistical variability (e.g., standard deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across different studies?

Contradictions often arise from methodological variability or environmental factors. A systematic approach includes:

- Meta-analysis : Compare studies using criteria like toxin source (natural vs. synthetic), extraction protocols, and assay endpoints.

- Method harmonization : Adopt consensus protocols (e.g., the European Food Safety Authority’s guidelines for ciguatera detection).

- Environmental variables : Account for algal bloom dynamics and geographic differences in toxin profiles.

Q. What structural elucidation techniques are most effective for confirming this compound’s stereochemistry, and how should data be interpreted?

- Nuclear Magnetic Resonance (NMR) : Use ¹H-¹³C HSQC and NOESY spectra to assign stereocenters. Compare with synthetic CTX-2 derivatives.

- X-ray crystallography : Requires high-purity crystals; limited by CTX-2’s instability in non-polar solvents.

- Computational modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and validate experimental data.

Q. What computational approaches are used to predict this compound’s interaction with sodium channels, and how can these be validated experimentally?

- Molecular docking : Use tools like AutoDock Vina to model CTX-2 binding to voltage-gated sodium channels (e.g., Nav1.4).

- Molecular dynamics (MD) simulations : Simulate toxin-channel interactions over nanosecond timescales to assess binding stability.

- Validation : Patch-clamp electrophysiology on HEK293 cells expressing sodium channels to measure toxin-induced current inhibition.

Key Methodological Considerations

- Ethical compliance : For studies involving animal models, follow institutional guidelines (e.g., IACUC approval) and the "3Rs" (Replacement, Reduction, Refinement) .

- Literature review : Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions and avoid redundancy .

- Data sharing : Archive raw spectra, chromatograms, and toxicity data in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。